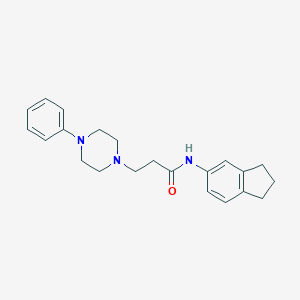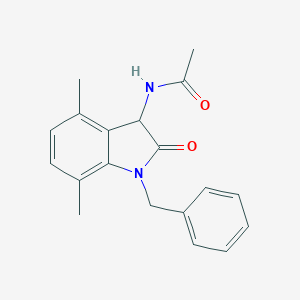![molecular formula C17H25FN2O2S B247213 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane, also known as JNJ-40411813, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azepane compounds and has a unique chemical structure that makes it an interesting candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the activity of dopamine in the brain, which is thought to be involved in the development of psychotic symptoms. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane may also have an effect on other neurotransmitters, such as serotonin and glutamate, which are also involved in the development of psychiatric disorders.
Biochemical and Physiological Effects:
1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine in the brain, which is thought to be responsible for its antipsychotic effects. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been shown to increase the levels of certain neurotransmitters, such as glutamate, which may be involved in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane is its potent antipsychotic effects, which make it a promising candidate for the treatment of schizophrenia and other psychiatric disorders. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been shown to have a good safety profile and low toxicity, which makes it a promising candidate for further development.
However, one of the limitations of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane is its relatively low selectivity for dopamine D2 receptors, which may limit its effectiveness in some patients. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane may have some side effects, such as sedation and weight gain, which may limit its use in some patients.
Zukünftige Richtungen
There are several future directions for research on 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane. One area of research is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Another area of research is to investigate the potential use of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane in combination with other drugs, such as antipsychotics and antidepressants. This may help to improve its effectiveness and reduce the incidence of side effects.
Conclusion:
In conclusion, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has potent antipsychotic effects and has been investigated as a treatment for schizophrenia and other psychiatric disorders. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesemethoden
The synthesis of 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane involves several steps, including the reaction of piperidine with 4-fluorobenzenesulfonyl chloride to form 1-[(4-Fluorophenyl)sulfonyl]piperidine. This intermediate is then reacted with 1-bromoazepane in the presence of a base to yield the final product, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane.
Wissenschaftliche Forschungsanwendungen
1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have potent antipsychotic effects and has been investigated as a treatment for schizophrenia and other psychiatric disorders. Additionally, 1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C17H25FN2O2S |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]azepane |
InChI |
InChI=1S/C17H25FN2O2S/c18-15-5-7-17(8-6-15)23(21,22)20-13-9-16(10-14-20)19-11-3-1-2-4-12-19/h5-8,16H,1-4,9-14H2 |
InChI-Schlüssel |
JJRAXOKJZQBTTH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)


![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)

![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)